4-Chloro-2,5-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHHBYKGNGHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299082 | |
| Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-77-7 | |
| Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90649-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloro 2,5 Dimethylbenzoic Acid and Analogues
Established Synthetic Routes
The synthesis of 4-Chloro-2,5-dimethylbenzoic acid and its analogues can be achieved through several reliable and well-documented strategies. These methods include the direct chlorination of a benzoic acid precursor and the functional group transformation of already halogenated arenes.
Electrophilic Aromatic Substitution Strategies
A primary method for introducing a chlorine atom onto the aromatic ring is through electrophilic aromatic substitution (SEAr). researchgate.net This approach involves the direct reaction of an activated aromatic ring with an electrophilic chlorine source, typically facilitated by a Lewis acid catalyst.
The synthesis of this compound can be accomplished by the direct chlorination of 2,5-dimethylbenzoic acid. In this reaction, molecular chlorine (Cl₂) is used as the halogen source, and a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), serves as a catalyst. chemguide.co.ukresearchgate.net The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring. researchgate.net The reaction is regioselective, yielding the desired 4-chloro isomer as the major product due to the electronic and steric influences of the substituents already present on the ring.
Table 1: Reaction Conditions for Electrophilic Chlorination
| Parameter | Description |
|---|---|
| Starting Material | 2,5-Dimethylbenzoic acid |
| Reagent | Chlorine (Cl₂) |
| Catalyst | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |
| Solvent | Typically a non-polar solvent like dichloromethane or carbon tetrachloride |
| Product | this compound |
The high regioselectivity observed in the chlorination of 2,5-dimethylbenzoic acid is a direct consequence of the directing effects of the substituents on the benzene (B151609) ring. libretexts.org The position of electrophilic attack is determined by the interplay of the activating and deactivating nature of these groups.
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 5 are activating groups. libretexts.org They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. chemguide.co.uk
Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. It functions as a meta-director. libretexts.org
In the case of 2,5-dimethylbenzoic acid, the potential sites for chlorination are positions 3, 4, and 6.
Position 4: This position is para to the methyl group at C2 and ortho to the methyl group at C5. It is also meta to the carboxylic acid group. The directing effects of all three substituents align to strongly favor substitution at this position.
Position 6: This position is ortho to both the C2-methyl group and the C1-carboxylic acid group. Steric hindrance from these two adjacent groups makes electrophilic attack at this site significantly less favorable.
Position 3: This position is ortho to the C2-methyl group and meta to both the C1-carboxylic acid and the C5-methyl group. While favored by the carboxyl group, the combined activating effect of the two methyl groups makes the 4-position electronically more favorable.
Therefore, the synergistic directing effects of the two methyl groups and the carboxylic acid group, combined with steric considerations, result in the highly regioselective formation of this compound.
Table 2: Summary of Substituent Directing Effects
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 1 | Deactivating | meta |
| Methyl (-CH₃) | 2 | Activating | ortho, para |
Oxidative Transformations of Halogenated Dimethylarene Precursors
An alternative synthetic strategy involves starting with an arene precursor that already contains the desired chlorine atom and then modifying another functional group to form the carboxylic acid.
This compound can be synthesized from 4-chloro-2,5-dimethylaniline (B1590694). This transformation is not a direct oxidation of the amine but is typically achieved via a multi-step sequence involving the Sandmeyer reaction. wikipedia.orglibretexts.org
Diazotization: The primary aromatic amine, 4-chloro-2,5-dimethylaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with copper(I) cyanide (CuCN). This step replaces the diazonio group with a nitrile group (-CN), yielding 4-chloro-2,5-dimethylbenzonitrile. libretexts.org
Hydrolysis: The final step is the hydrolysis of the nitrile. This is typically accomplished by heating the nitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in water, which converts the nitrile group into a carboxylic acid group, yielding the final product, this compound. ncert.nic.in
A more direct oxidative route begins with 4-chloro-2,5-dimethylbenzaldehyde (B1647790). The oxidation of an aldehyde to a carboxylic acid is a common and efficient transformation in organic synthesis. ncert.nic.in
This conversion can be achieved using a variety of strong oxidizing agents. quora.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (H₂CrO₄), often prepared from potassium dichromate (K₂Cr₂O₇) and sulfuric acid. ncert.nic.inresearchgate.net The reaction involves the oxidation of the aldehyde functional group to the corresponding carboxylic acid, leaving the rest of the molecule intact. This method is often high-yielding and straightforward. Even milder oxidizing agents can be employed for this transformation. ncert.nic.inmdpi.com
Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Formula | Typical Conditions |
|---|---|---|
| Potassium Permanganate | KMnO₄ | Aqueous NaOH or H₂SO₄, heat |
| Chromic Acid | H₂CrO₄ | Acetone, H₂SO₄ (Jones Oxidation) |
Carboxylation Reactions
Direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) is an atom-economical method for synthesizing aromatic carboxylic acids. d-nb.info This approach is particularly attractive as CO₂ is an abundant, non-toxic, and renewable C1 feedstock. d-nb.info
One of the foundational methods is the Kolbe-Schmitt reaction, which typically involves the ortho-carboxylation of phenoxides at high temperatures and pressures. d-nb.info However, modern advancements have led to methodologies that operate under milder conditions. For instance, Lewis acid-mediated carboxylation has shown significant promise. The combination of aluminum bromide (AlBr₃) and a tri-substituted silyl chloride (like Ph₃SiCl) can effectively promote the direct carboxylation of alkylbenzenes, such as xylenes (B1142099), at room temperature under moderate CO₂ pressure (3.0 MPa), yielding the corresponding carboxylic acids in high yields. nih.gov The silyl chloride is believed to activate the CO₂ in cooperation with the Lewis acid. nih.gov
Recent developments have also focused on transition-metal-catalyzed carboxylation. A computationally designed Palladium(II) complex has been reported to catalyze the carboxylation of nonactivated arenes with CO₂. researchgate.net This system demonstrates high regioselectivity and can achieve turnover numbers up to 102, showcasing its potential for greener chemical production. researchgate.net
The table below summarizes the conditions for the carboxylation of 1,3-Dimethylbenzene (1,3-DMB), an analogue of the precursor to the target compound, using a Palladium(II) catalyst.
| Parameter | Condition | Turnover Number (TON) |
| CO₂ Pressure | 1 bar | ~10 |
| 20 bar | ~25 | |
| 45 bar | ~25 | |
| Temperature | 70°C | ~5 |
| 100°C | ~25 | |
| 160°C | ~15 | |
| Time | 24 h | ~25 |
| 48 h | ~40 | |
| 72 h | ~50 | |
| Data derived from studies on the direct carboxylation of 1,3-DMB with a Pd(II) catalyst. researchgate.net |
Emerging and Advanced Synthetic Strategies
Transition-Metal-Free Decarboxylative Halogenation Approaches
While seemingly the reverse of the desired synthesis, understanding decarboxylative halogenation is crucial for designing synthetic routes and assessing product stability. This process converts aromatic carboxylic acids into aryl halides. nih.gov Traditional methods like the Hunsdiecker reaction often have limitations when applied to aromatic acids.
Recent advancements have established efficient transition-metal-free protocols. One such method involves the decarboxylative bromination of electron-rich aromatic acids. nih.gov This reaction has been shown to be effective for a variety of aromatic and heteroaromatic acids that were previously poor substrates for Hunsdiecker-type reactions. nih.gov For example, 4-methoxybenzoic acid can be converted to the corresponding aryl bromide in high yield and selectivity, a significant improvement over previous techniques. nih.gov The scope of this reaction includes various substituted benzoic acids, though it is most effective for electron-rich substrates. nih.gov
Another innovative, metal-free approach is the decarboxylative olefination of carboxylic acid salts. nih.govresearchgate.netrsc.org This method proceeds via an anionic decarboxylation, which is followed by a halogen ion transfer. nih.govresearchgate.net This transfer creates an "umpolung" of reactant electronics, enabling a rate-limiting rebound elimination to form valuable electron-deficient styrenes. nih.govresearchgate.net
Photochemical Reaction Pathways
Photochemistry offers unique pathways for the synthesis of complex molecules under mild conditions. The Wolff rearrangement is a key photochemical reaction where an α-diazoketone is converted into a highly reactive ketene intermediate upon exposure to light. wikipedia.orgorganic-chemistry.orgjk-sci.comcsbsju.edulibretexts.org This ketene can then be trapped by nucleophiles, such as water, to yield a carboxylic acid. csbsju.edulibretexts.org This method is a cornerstone of the Arndt-Eistert homologation, a process for extending a carboxylic acid by one carbon. organic-chemistry.orgcsbsju.edu
Visible-light-induced photocatalysis has also been employed for the deoxygenation and coupling of benzoic acid derivatives with alkenes to synthesize dihydrochalcones. organic-chemistry.org This method generates acyl radicals from carboxylic acids under mild photoredox conditions. organic-chemistry.org Furthermore, direct photochemical C-H carboxylation of aromatic compounds with CO₂ has been demonstrated. For instance, o-phenylenediamine can be carboxylated to 2,3-diaminobenzoic acid under an atmosphere of CO₂ upon irradiation, even without a base or electron donor. nih.gov
Recent research has also explored photoinduced ligand-to-metal charge transfer (LMCT) to enable radical decarboxylative carbometalation of benzoic acids. organic-chemistry.org This strategy facilitates the formation of high-valent arylcopper(III) intermediates, which can undergo reductive eliminations to form new bonds, offering a mild and general approach to functionalizing benzoic acids. organic-chemistry.org
Ortho-Selective Amination as a Route to Precursors or Derivatives
Ortho-selective amination of benzoic acids provides a direct route to valuable anthranilic acid derivatives, which can be important precursors or derivatives in organic synthesis. Transition-metal catalysis is a prominent strategy for achieving this transformation. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide (NFSI) as the amino source, demonstrating high functional group tolerance and regioselectivity. researchgate.net
A catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines has also been reported. researchgate.net This method allows for the regioselective synthesis of N-substituted 5-nitroanthranilic acid derivatives in high yields within short reaction times. researchgate.net
The table below provides an overview of the optimized conditions for the rhodium-catalyzed amination of a model quinazoline substrate.
| Catalyst (1 mol%) | Solvent (2.0 mL) | Temperature (°C) | Yield (%) |
| [RhCpCl₂]₂ | Dichloroethane (DCE) | 100 | 91 |
| [RhCpCl₂]₂ | Dichloromethane (DCM) | 60 | 45 |
| [RhCpCl₂]₂ | N,N-Dimethylformamide (DMF) | 100 | 78 |
| [RhCpCl₂]₂ | Dimethyl sulfoxide (DMSO) | 100 | 65 |
| [Ru(p-cymene)Cl₂]₂ | Dichloroethane (DCE) | 100 | 56 |
| [IrCp*Cl₂]₂ | Dichloroethane (DCE) | 100 | 62 |
| Data from the optimization studies for the amination of 2-(o-tolyl)-4-(p-tolyl)quinazoline with NFSI. researchgate.net |
Optimization of Reaction Conditions and Yields in Research Synthesis
Detailed research findings on the optimization of reaction conditions specifically for the synthesis of this compound are not presently available. Scientific literature provides synthesis routes for structurally similar molecules, such as 2,5-dimethylbenzoic acid and various chlorinated benzoic acids. For instance, the synthesis of 2,5-dimethylbenzoic acid can be achieved through methods like the carbonation of a Grignard reagent derived from 2,5-dimethylbromobenzene or via Friedel-Crafts acylation of p-xylene followed by oxidation.
The introduction of a chlorine atom at the 4-position of the 2,5-dimethylbenzoic acid scaffold would likely involve electrophilic aromatic substitution. However, the specific conditions, including the choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS), catalyst (e.g., FeCl₃, AlCl₃), solvent, temperature, and reaction time, that would favor the desired isomer and maximize the yield have not been reported. Optimization of such a reaction would typically involve a systematic variation of these parameters to minimize the formation of undesired isomers and byproducts. Without experimental data, any discussion on yield optimization remains speculative.
A patent for the preparation of 4-chloro-2,5-difluorobenzoic acid describes a multi-step synthesis starting from p-fluoronitrobenzene, involving bromination, reduction, chlorination, diazotization, and finally a Grignard reaction with carbon dioxide google.com. While this demonstrates a synthetic strategy for a related compound, the differing electronic effects of methyl versus fluoro substituents would necessitate a distinct optimization strategy.
The following table outlines typical parameters that would require optimization in a hypothetical synthesis.
| Parameter | Variable Range/Options | Desired Outcome |
| Chlorinating Agent | Cl₂, SO₂Cl₂, NCS | High selectivity for the 4-position |
| Catalyst | FeCl₃, AlCl₃, Zeolites | Increased reaction rate and regioselectivity |
| Solvent | Dichloromethane, Carbon tetrachloride, Acetic acid | Efficient dissolution of reactants, inert to reaction conditions |
| Temperature | 0 °C to reflux | Control of reaction rate and prevention of side reactions |
| Reaction Time | 1 to 24 hours | Maximization of product formation |
| Molar Ratios | Stoichiometric or excess of chlorinating agent | Complete conversion of starting material |
Purification Methodologies for Research-Grade Purity
Specific purification methodologies for achieving research-grade purity of this compound are not explicitly documented. However, standard techniques for the purification of crystalline organic acids, such as recrystallization, are generally applicable. The choice of solvent is critical for successful recrystallization and is dependent on the solubility profile of the compound and its impurities.
For benzoic acid and its derivatives, a common purification method is recrystallization from water or aqueous alcohol solutions ma.edualfa-chemistry.com. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor. The general steps for recrystallization include:
Solvent Selection: Identifying a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution.
Hot Filtration: (Optional) If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of well-defined crystals.
Isolation: Collecting the crystals by vacuum filtration.
Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying: Drying the purified crystals to remove residual solvent.
The following table lists potential solvents that could be tested for the recrystallization of this compound based on the properties of similar compounds.
| Solvent | Rationale for Use |
| Water | Benzoic acids often have temperature-dependent solubility in water. |
| Ethanol (B145695)/Water Mixture | Provides a wider range of solvency that can be fine-tuned. |
| Methanol/Water Mixture | Similar to ethanol/water, offering another option for optimization. |
| Toluene (B28343) | A less polar solvent that may be effective if impurities are more polar. |
| Hexane/Ethyl Acetate Mixture | A non-polar/polar solvent system that can be adjusted for optimal solubility. |
Achieving research-grade purity would typically be verified by analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS).
Chemical Reactivity and Transformations of 4 Chloro 2,5 Dimethylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several transformations to produce a variety of derivatives.
Esterification Reactions
Esterification is a common reaction of carboxylic acids. While specific studies on the esterification of 4-chloro-2,5-dimethylbenzoic acid are not extensively detailed in the provided search results, the general principles of esterification can be applied. In a typical Fischer esterification, the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process and can be driven to completion by removing water as it is formed.
For this compound, the reaction would proceed as follows:
General Esterification Reaction
Where R represents an alkyl or aryl group.
Factors influencing the rate and yield of this reaction include the steric hindrance around the carboxylic acid and the alcohol, the reaction temperature, and the effectiveness of the catalyst.
Formation of Carboxylic Acid Derivatives (e.g., Amides, Acyl Halides)
Amide Formation:
Amides are important functional groups in organic chemistry and can be synthesized from carboxylic acids. nih.govresearchgate.net A common method involves the activation of the carboxylic acid, followed by reaction with an amine. nih.govnih.gov
One approach is the in-situ generation of activating agents like phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net This methodology allows for the conversion of various carboxylic acids, including aromatic ones, into their corresponding amides using primary and secondary amines at room temperature with good to excellent yields. nih.govresearchgate.net The proposed mechanism involves the formation of an acyloxy-phosphonium salt intermediate which then undergoes amidation. nih.gov
Another widely used method is the carbodiimide-mediated coupling, where reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate then reacts with an amine to produce the amide. fishersci.it
A general scheme for the amidation of this compound is shown below:
General Amide Formation Reaction
Where R' and R'' can be hydrogen, alkyl, or aryl groups.
Acyl Halide Formation:
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. wikipedia.org They are typically prepared by treating the carboxylic acid with a halogenating agent. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orglibretexts.orgyoutube.com
The reaction of this compound with one of these reagents would replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 4-chloro-2,5-dimethylbenzoyl chloride. wikipedia.org
General Acyl Halide Formation Reaction
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can undergo substitution reactions, where an atom or group on the ring is replaced.
Nucleophilic Aromatic Substitution on the Chlorine Atom
Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgnih.gov
In the case of this compound, the carboxylic acid group is an electron-withdrawing group, and the two methyl groups are electron-donating. The carboxylic acid group is meta to the chlorine atom, and the methyl groups are ortho and meta. The presence of electron-donating methyl groups generally deactivates the ring towards nucleophilic attack. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chlorine atom might be possible. The reaction generally proceeds via an addition-elimination mechanism. youtube.com Recent studies also suggest that some SNAᵣ reactions may proceed through a concerted mechanism. nih.gov
Electrophilic Substitution at Remaining Aromatic Positions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The substituent groups already present on the ring influence the rate and regioselectivity of the reaction.
In this compound, we have three substituents to consider:
-Cl (Chloro): Ortho, para-directing and deactivating.
-CH₃ (Methyl): Ortho, para-directing and activating.
-COOH (Carboxylic acid): Meta-directing and deactivating.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com These reactions typically require a catalyst, such as a Lewis acid, to generate a strong electrophile. masterorganicchemistry.comyoutube.com
Redox Chemistry of the Aromatic Ring System
The term "redox chemistry of the aromatic ring system" in the context of this compound is not a standard, well-defined area of its reactivity in the provided search results. Aromatic rings themselves are generally stable to redox reactions under typical conditions. However, the substituents can undergo redox transformations. For instance, the carboxylic acid group can be reduced. While direct oxidation or reduction of the benzene ring itself would lead to a loss of aromaticity and is generally difficult, specific reactions under harsh conditions could potentially affect the aromatic system.
Oxidation Pathways
In the case of this compound, both the C2 and C5 methyl groups possess benzylic hydrogens, making them susceptible to oxidation. Under vigorous reaction conditions, these methyl groups can be oxidized to carboxylic acid functionalities. This would lead to the formation of 4-chloro-1,2,4-benzenetricarboxylic acid. The existing carboxylic acid group at the C1 position is generally stable to further oxidation under these conditions.
A plausible, though not experimentally verified, oxidation reaction is presented below:
Table 1: Hypothetical Oxidation of this compound
| Reactant | Oxidizing Agent | Potential Product |
|---|
It is important to note that controlling the stoichiometry of the oxidizing agent and the reaction conditions could potentially allow for the selective oxidation of one methyl group over the other, leading to a mixture of isomeric dicarboxylic acids. However, achieving high selectivity in such reactions can be challenging.
Reduction Pathways
The reduction of this compound would primarily involve the carboxylic acid functional group. Carboxylic acids are generally resistant to reduction by mild reducing agents. Therefore, powerful reducing agents are required to convert the carboxylic acid to a primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to their corresponding primary alcohols. The expected product from the reduction of this compound with LiAlH₄ would be (4-chloro-2,5-dimethylphenyl)methanol. The chloro substituent on the aromatic ring is typically not affected by this type of reduction.
In contrast, weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. Therefore, treatment of this compound with sodium borohydride is not expected to result in any significant reaction at the carboxylic acid group.
A summary of the expected reduction outcomes is provided in the table below:
Table 2: Predicted Reduction Pathways for this compound
| Reactant | Reducing Agent | Expected Product |
|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (4-chloro-2,5-dimethylphenyl)methanol |
Role as a Key Intermediate in Multi-Step Organic Synthesis
While specific examples of multi-step syntheses commencing from this compound are not extensively documented in the surveyed literature, its structure suggests its potential as a valuable building block in organic synthesis. Substituted benzoic acids are frequently utilized as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, related compounds such as 4-amino-5-chloro-2-methoxybenzoic acid serve as crucial intermediates in the production of various gastrointestinal drugs.
The functional groups present in this compound—a carboxylic acid, a chloro substituent, and two methyl groups—offer multiple sites for chemical modification. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, which can then undergo further reactions. The chloro group can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions. The methyl groups, as discussed in the oxidation section, can be functionalized to introduce additional reactive sites.
Given the structural similarities to intermediates used in the synthesis of bioactive compounds, it is plausible that this compound could be employed in the development of novel fungicides or other biologically active molecules. For example, many commercial fungicides contain chlorinated aromatic rings. However, without direct references, its specific applications remain speculative.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Structural Assignment
The ¹H NMR spectrum of 4-Chloro-2,5-dimethylbenzoic acid is anticipated to exhibit distinct signals corresponding to its aromatic protons, the protons of the two methyl groups, and the acidic proton of the carboxylic acid function. The aromatic region would likely display two singlets, a consequence of the protons on the benzene (B151609) ring not having adjacent protons to couple with. The chemical shifts of the two methyl groups would also appear as singlets, with their precise positions influenced by the electronic effects of the adjacent chloro and carboxyl substituents. The carboxylic acid proton is expected to present as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | ~7.0-8.0 | Singlet |
| Aromatic CH | ~7.0-8.0 | Singlet |
| Methyl (CH₃) | ~2.2-2.5 | Singlet |
| Methyl (CH₃) | ~2.2-2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. It is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-185 ppm. The six aromatic carbons will resonate in the 120-150 ppm region, with their specific chemical shifts dictated by the substitution pattern. The carbons bearing the chloro, carboxyl, and methyl groups will have their chemical shifts influenced by the electron-withdrawing or donating nature of these substituents. The two methyl carbons will appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~165-185 |
| Aromatic C-Cl | ~130-140 |
| Aromatic C-COOH | ~130-140 |
| Aromatic C-CH₃ | ~135-145 |
| Aromatic C-CH₃ | ~135-145 |
| Aromatic C-H | ~125-135 |
| Aromatic C-H | ~125-135 |
| Methyl (CH₃) | ~15-25 |
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Determination
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal correlations between coupled protons, although for this compound, with its isolated aromatic protons, significant correlations in this region are not expected. However, it could confirm the absence of coupling. An HMBC spectrum would be particularly informative, showing correlations between protons and carbons that are two or three bonds apart. This would allow for the definitive connection of the methyl protons to their respective aromatic carbons and the aromatic protons to their neighboring carbons, thereby solidifying the structural assignment.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ is anticipated for the C=O stretching of the carboxyl group. The aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | ~1700 | Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The monoisotopic mass of the compound (C₉H₉ClO₂) is 184.02911 Da. oup.com In mass spectra of chlorine-containing compounds, a characteristic isotopic pattern is observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. wikipedia.org This results in a distinctive M+2 peak that is approximately one-third the intensity of the molecular ion (M⁺) peak, providing a clear indicator for the presence of a single chlorine atom in the molecule. wikipedia.org
The fragmentation pattern of this compound under electron ionization is predicted to follow pathways characteristic of aromatic carboxylic acids. akjournals.comresearchgate.net Key fragmentation events include:
Loss of a hydroxyl radical (-OH): A prominent fragmentation pathway for benzoic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical (M-17) and the formation of a stable acylium ion. akjournals.comresearchgate.net
Loss of water (H₂O): Dehydration (M-18) can occur, particularly in benzoic acids with ortho-alkyl substituents, via an "ortho effect". researchgate.net
Loss of a carboxyl group (-COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group can result in the formation of a [COOH]⁺ ion at m/z 45. akjournals.com
Decarboxylation: The loss of carbon dioxide (M-44) from the molecular ion is another possible fragmentation.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for its identification in different ionization modes.
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 185.03639 |
| [M-H]⁻ | 183.02183 |
| [M+Na]⁺ | 207.01833 |
| [M+K]⁺ | 222.99227 |
| [M]⁺ | 184.02856 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into conformation, packing, and intermolecular interactions.
While specific single-crystal X-ray diffraction data for this compound is not detailed in the available literature, extensive studies on its close structural analogues, such as o-chlorobenzoic acid and o-toluic acid (o-methylbenzoic acid), offer significant insights. nih.gov Such analyses determine precise bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the crystalline state. For substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.
A defining characteristic of benzoic acids in the solid state is their propensity to form strong hydrogen bonds. Typically, the carboxylic acid groups form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. In the crystal structures of the related o-chlorobenzoic acid and o-toluic acid, these dimers further assemble into one-dimensional hydrogen-bonded ribbons. nih.gov The analysis of these networks is crucial for understanding the supramolecular architecture, which dictates many of the material's physical properties. The formation of these robust hydrogen-bonded assemblies is a key driver in the crystallization process of benzoic acid derivatives. nih.gov
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can have distinct physical properties. Research into benzoic acid derivatives has shown that polymorphism can occur, as demonstrated by the identification of multiple polymorphic forms for o-toluic acid. nih.gov The existence of polymorphs is often due to small energy differences between various possible packing arrangements of the molecules or their hydrogen-bonded assemblies. nih.gov The study of polymorphism is vital in materials science, as the specific crystalline form of a compound can impact its stability, solubility, and other key characteristics.
Thermal Analysis Techniques in Material Science Contexts
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the material properties of this compound. shimadzu.eu
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net For this compound, DSC would be used to determine its melting point, which appears as an endothermic peak on the DSC thermogram. researchgate.net This technique is also highly sensitive for detecting solid-solid phase transitions, which would indicate the presence of different polymorphs. ucl.ac.uk
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. TGA provides critical information about the thermal stability of the compound. The TGA curve would show the onset temperature of decomposition, revealing the upper-temperature limit of the material's stability. For chlorobenzoic acids, thermal decomposition at elevated temperatures can proceed via decarboxylation (the loss of CO₂). oup.comwikipedia.org When coupled with mass spectrometry (TGA-MS), this technique can identify the gaseous products evolved during decomposition, confirming the degradation pathways.
Thermogravimetric Analysis (TGA) for Decomposition Mechanisms
Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the temperature ranges at which a compound begins to degrade, the kinetics of its decomposition, and the nature of the residual material.
Detailed research findings from peer-reviewed literature and chemical databases on the thermogravimetric analysis of this compound are not publicly available at this time. While thermal analyses of other substituted benzoic acids have been reported, specific data illustrating the decomposition mechanisms of this compound, including onset temperature of decomposition, percentage weight loss at different stages, and final residue, could not be located in the searched scientific literature.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.
Specific data from Differential Scanning Calorimetry studies on this compound, which would reveal its melting point, heat of fusion, and any other phase transitions, are not available in the public domain based on the conducted search of scientific databases and literature. Although studies on other isomers and related derivatives of chlorobenzoic and dimethylbenzoic acids exist, the unique substitution pattern of this compound means that its thermal behavior cannot be accurately extrapolated from these related compounds.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, elucidating details of their structure, stability, and reactivity. These computational methods have become indispensable tools in chemical research, providing a theoretical framework to complement experimental findings. For 4-Chloro-2,5-dimethylbenzoic acid, quantum chemical calculations can predict its preferred three-dimensional arrangement, the distribution of electrons within the molecule, and its likely behavior in chemical reactions.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules like this compound. DFT calculations, often employing basis sets such as 6-311++G(2d,p), can determine the optimized geometric structure of the molecule in its ground state. vjst.vn
For substituted benzoic acids, DFT studies reveal the influence of different functional groups on the geometry of the benzene (B151609) ring and the carboxylic acid moiety. In the case of this compound, the chlorine atom and the two methyl groups attached to the benzene ring will induce changes in bond lengths and bond angles compared to unsubstituted benzoic acid. The carboxylic acid group may exist in different conformations, with the cis and trans arrangements relative to the C-C bond connecting it to the ring being of particular interest. The trans conformer, where the O=C-O-H dihedral angle is approximately 180°, is often found to be the more stable form for benzoic acid derivatives. researchgate.net
The electronic structure of this compound can also be elucidated through DFT. The presence of the electron-withdrawing chlorine atom and electron-donating methyl groups will affect the electron density distribution across the molecule. This, in turn, influences the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic parameters that can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Table 1: Predicted Molecular Geometry Parameters for a Substituted Benzoic Acid using DFT (Note: This table is illustrative and based on typical values for substituted benzoic acids. Actual values for this compound would require specific calculations.)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-C (ring) Bond Lengths | 1.38 - 1.41 Å |
| C-C (carboxyl) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
| C-C-C (ring) Bond Angles | 118° - 122° |
| C-C=O Bond Angle | ~123° |
| C-C-O Bond Angle | ~117° |
| O=C-O-H Dihedral Angle (trans) | ~180° |
Semiempirical Methods for Reactivity Predictions
Semiempirical methods, which incorporate some experimental parameters into their calculations, offer a computationally less expensive alternative to ab initio methods like DFT for predicting molecular properties. While not as rigorous, they can provide useful qualitative predictions of reactivity for larger molecules. These methods can be employed to calculate heats of formation, ionization potentials, and electron affinities, which are all related to a molecule's reactivity.
For this compound, semiempirical methods could be used to quickly screen its reactivity towards different reagents. By calculating the energies of possible transition states and intermediates, these methods can help to predict the most likely reaction pathways. For example, they could be used to assess the regioselectivity of electrophilic aromatic substitution reactions, predicting whether substitution is more likely to occur at the remaining open positions on the benzene ring. The calculated atomic charges can also indicate the sites most susceptible to nucleophilic or electrophilic attack.
Prediction of Acidity Constants (pKa) using Quantitative Structure-Property Relationships (QSPR)
The acidity constant (pKa) is a fundamental property of a carboxylic acid, indicating its strength in solution. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with a specific property, such as pKa. researchgate.net These models are built using a training set of molecules with known pKa values and then used to predict the pKa of new compounds. nih.gov
For this compound, a QSPR model for substituted benzoic acids could be used to predict its pKa. researchgate.netnih.gov The model would take into account various molecular descriptors, which are numerical representations of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., atomic charges, dipole moment). The presence of the electron-withdrawing chlorine atom at the para position is expected to increase the acidity (lower the pKa) compared to benzoic acid, while the electron-donating methyl groups at the ortho and meta positions would have a counteracting, though likely weaker, effect.
Table 2: Predicted pKa of this compound using a QSPR Model (Note: This is a hypothetical prediction based on the expected effects of the substituents.)
| Compound | Predicted pKa |
| Benzoic Acid | 4.20 |
| 4-Chlorobenzoic Acid | 3.98 |
| 2,5-Dimethylbenzoic Acid | ~4.0 |
| This compound | ~3.8 - 4.0 |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules and their interactions with each other. These techniques are crucial for understanding the conformational preferences of flexible molecules and how they pack together in the solid state.
Conformational Analysis and Energy Minimization
This compound has conformational flexibility, primarily due to the rotation of the carboxylic acid group and the methyl groups. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Energy minimization is then used to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. researchgate.net For this compound, the main conformational question is the orientation of the carboxylic acid group relative to the benzene ring. As with other ortho-substituted benzoic acids, there may be a preference for a non-planar conformation where the carboxylic acid group is twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent methyl group. researchgate.net The two methyl groups can also rotate, and their preferred orientations will be those that minimize steric clashes with each other and with the carboxylic acid group.
Intermolecular Interactions and Crystal Packing Simulations
In the solid state, molecules of this compound will arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is determined by the interplay of various intermolecular interactions. rsc.org For this molecule, several types of interactions are expected to be significant.
The most prominent interaction will be the hydrogen bonding between the carboxylic acid groups of neighboring molecules. Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. vjst.vn In these dimers, the carboxylic acid groups of two molecules are held together by a pair of hydrogen bonds.
In addition to hydrogen bonding, other weaker interactions will also play a role in the crystal packing. These include:
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.
C-H···O and C-H···π interactions: The hydrogen atoms of the methyl groups and the benzene ring can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid group or with the π-system of the benzene ring of an adjacent molecule.
π-π stacking: The aromatic rings of neighboring molecules may stack on top of each other, stabilized by van der Waals forces.
Crystal packing simulations can be used to predict the most likely crystal structure of this compound. These simulations take into account the various intermolecular forces and attempt to find the arrangement of molecules that has the lowest lattice energy. A Hirshfeld surface analysis can also be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure. researchgate.net
Table 3: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | O-H (carboxyl) | O (carbonyl) |
| Halogen Bonding | C-Cl | O (carbonyl or hydroxyl) |
| Weak Hydrogen Bonding | C-H (methyl, ring) | O (carbonyl, hydroxyl), Cl |
| π-π Stacking | Benzene Ring | Benzene Ring |
In Silico Studies of Molecular Recognition (Excluding Biological Efficacy)
Research into a class of 2,5-substituted benzoic acid derivatives as inhibitors of the anti-apoptotic protein Mcl-1 provides a relevant framework for understanding the potential molecular interactions of this compound. nih.gov These studies utilize molecular docking to elucidate the binding modes and key interactions within the target's binding pocket.
A crucial finding from these investigations is the consistent formation of an anchoring hydrogen bond between the carboxyl group of the benzoic acid moiety and a specific amino acid residue, Arginine 263 (Arg263), within the Mcl-1 protein. nih.gov This interaction is fundamental for the stable binding of this class of inhibitors. The main aromatic scaffold, the 2,5-substituted benzoic acid ring, typically positions itself within the hydrophobic p2 and p3 pockets of the protein. nih.gov
The nature and positioning of the substituents on the benzoic acid ring significantly influence the binding orientation and the occupancy of these hydrophobic pockets. nih.gov This highlights the complexity of molecular recognition, where even subtle changes to the ligand's structure can alter its binding mode. The U-shaped conformation adopted by these ligands, anchored by the key interaction with Arg263, is a recurring motif. nih.gov
The following table summarizes the key interactions observed for the general class of 2,5-substituted benzoic acid inhibitors with the Mcl-1 protein, which can serve as a predictive model for the potential interactions of this compound.
| Target Protein | Key Interacting Residues | Type of Interaction | Common Binding Motif |
| Myeloid cell leukemia-1 (Mcl-1) | Arg263 | Hydrogen Bond (with carboxyl group) | U-shaped conformation |
| Hydrophobic pockets (p2/p3) | Hydrophobic Interactions | Aromatic scaffold positioning |
It is important to underscore that these findings are based on a class of related compounds. Specific docking studies on this compound would be necessary to confirm its precise binding mode and interactions with Mcl-1 or other potential biological targets. Nevertheless, the research on 2,5-substituted benzoic acids provides a strong foundation for hypothesizing the key structural features that would govern its molecular recognition. nih.gov
Applications in Advanced Chemical Research and Materials Science
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Aromatic carboxylic acids are frequently employed as ligands in coordination chemistry due to their robust coordination ability with metal ions. mdpi.com They serve as excellent building blocks for constructing complex molecular architectures with diverse properties and applications.
4-Chloro-2,5-dimethylbenzoic Acid as a Ligand for Metal Ions
This compound functions as a versatile ligand, primarily through its carboxylate group, which can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging). The presence of the chloro and methyl groups on the benzene (B151609) ring modifies its electronic properties and steric profile, influencing the geometry and stability of the resulting metal complexes. These substituents can affect the electron density of the carboxylate group, thereby tuning the strength of the metal-ligand bond. Aromatic carboxylic acid ligands are known for their strong oxygen supply capacity, which helps in forming stable complexes with a wide range of metal ions, including transition metals and lanthanides. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using substituted benzoic acids typically involves the reaction of the acid with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or water-ethanol mixtures. The reaction is often carried out under controlled pH and temperature conditions, sometimes employing solvothermal or hydrothermal methods to promote the crystallization of the desired product. rasayanjournal.co.inresearchgate.net For instance, a general synthesis might involve dissolving this compound in an alcoholic solution, adjusting the pH to deprotonate the carboxylic acid, and then adding an aqueous or alcoholic solution of a metal salt. researchgate.netfrontiersin.org
The resulting metal complexes are characterized using a variety of analytical techniques to determine their structure, composition, and properties.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides precise information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal structure, including supramolecular arrangements. rsc.org |
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal ion by observing the shift in the characteristic C=O stretching frequencies compared to the free ligand. researchgate.netfrontiersin.org |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in verifying the proposed chemical formula. rasayanjournal.co.inresearchgate.net |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex by measuring weight loss as a function of temperature, providing information on decomposition pathways and the presence of coordinated solvent molecules. frontiersin.orgnih.gov |
| UV-Vis Spectroscopy | Studies the electronic transitions within the complex. Shifts in absorption bands compared to the free ligand can indicate ligand-to-metal coordination. frontiersin.orgnih.gov |
Tunable Properties of Lanthanide Complexes (e.g., Luminescence, Thermal Stability)
Lanthanide ions are known for their unique photoluminescent properties, but they suffer from inefficient light absorption due to forbidden f-f electronic transitions. mdpi.com Organic ligands, such as this compound, can act as "antennas," absorbing light energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. mdpi.com This process, known as the antenna effect, significantly enhances the luminescence intensity of the lanthanide complex. The specific substituents on the benzoic acid ligand can modulate the energy levels of the ligand's triplet state, allowing for fine-tuning of the energy transfer efficiency to different lanthanide ions (e.g., Tb³⁺, Eu³⁺), thereby controlling the luminescence color and intensity. mdpi.com
Supramolecular Architecture Design via Coordination Bonds and Noncovalent Interactions
The assembly of individual metal-ligand units into extended, ordered structures is a cornerstone of crystal engineering. This compound is well-suited for this purpose, as it can participate in both strong coordination bonds and weaker noncovalent interactions. The primary coordination of the carboxylate group to metal centers forms the initial framework. Subsequently, other interactions, such as hydrogen bonds (if other suitable functional groups are present in the system) and halogen bonds (involving the chlorine atom), can direct the self-assembly of these frameworks into complex one-, two-, or three-dimensional supramolecular architectures. nih.gov The deliberate use of multiple, orthogonal non-covalent interactions allows for the rational design of solid-state networks with predictable connectivity and dimensionality. nih.gov For example, studies on similar halo-substituted benzoic acids have shown that halogen bonds can play a crucial structural role in organizing molecules into extended chains and sheets. nih.gov
Building Block for Polymeric Materials
The reactivity of its carboxylic acid group allows this compound to be considered as a potential monomer for the synthesis of high-performance polymers. By converting it into a difunctional monomer, it can be incorporated into polymer backbones to impart specific properties.
Incorporation into Aromatic Polyamides or Polyimides
Aromatic polyamides (aramids) and polyimides are classes of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comscispace.com They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid derivative (for polyamides) or a dianhydride (for polyimides). scispace.comnih.gov
To be used in these polymerizations, a monofunctional molecule like this compound would first need to be chemically modified into a suitable difunctional monomer, such as a diamine or a dicarboxylic acid. For instance, it could serve as a precursor to a new aromatic dicarboxylic acid or diamine monomer. The inclusion of the chloro- and methyl-substituted phenyl ring into the polymer backbone would be expected to influence the final properties of the material.
Potential Effects of Incorporating this compound-Derived Monomers:
| Property | Potential Influence |
| Solubility | The methyl groups can disrupt chain packing, potentially increasing the solubility of the resulting polymer in organic solvents, which is often a challenge for rigid aromatic polymers. nih.gov |
| Flame Retardancy | The presence of halogen atoms, such as chlorine, in the polymer structure is a well-known strategy to enhance flame retardancy. mdpi.com |
| Thermal Stability | The rigid aromatic structure contributes to high thermal stability, a characteristic feature of aramids and polyimides. mdpi.com |
| Mechanical Properties | The specific geometry and rigidity of the monomer unit would affect the modulus and strength of the final polymer. |
The synthesis would typically proceed via a polycondensation reaction. For example, a dicarboxylic acid chloride derived from this benzoic acid could be reacted with an aromatic diamine in an amide-type solvent to produce an aromatic polyamide. mdpi.comresearchgate.net
Impact on Polymer Properties (e.g., Solubility, Thermal Stability)
Extensive searches of chemical databases and scholarly articles did not yield any specific studies detailing the incorporation of this compound into polymer chains. Consequently, there is no available data on its direct impact on polymer properties such as solubility and thermal stability. The scientific community has yet to publish research exploring the effects of this particular chlorinated and dimethylated benzoic acid derivative on the physical characteristics of polymeric materials.
Precursor for Advanced Organic Materials
Similarly, the role of this compound as a direct precursor for certain advanced organic materials appears to be undocumented in accessible scientific literature.
Synthesis of Novel Cyclophane Derivatives
Cyclophanes are a class of molecules with unique bridged aromatic structures, and their synthesis often involves a variety of precursor molecules. nih.govbeilstein-journals.orgnih.govwikipedia.org However, a review of established synthetic routes for novel cyclophane derivatives does not indicate the use of this compound as a starting material or key intermediate. While numerous methods for cyclophane construction exist, none of the identified literature explicitly mentions this specific compound. nih.govbeilstein-journals.orgnih.govwikipedia.org
Role in Photoinitiator Synthesis
Photoinitiators are compounds that generate reactive species upon exposure to light, initiating polymerization reactions. The synthesis of novel photoinitiators is an active area of research. Despite this, there is no available literature that describes the use of this compound in the synthesis of any photoinitiator systems.
Future Research Directions
Development of Greener Synthetic Pathways
The traditional synthesis of substituted benzoic acids often involves multi-step processes that may utilize harsh reagents and generate significant waste. google.comwikipedia.org Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 4-chloro-2,5-dimethylbenzoic acid.
One promising approach is the direct oxidation of the corresponding toluene (B28343) derivative, 1-chloro-2,5-dimethylbenzene. Catalytic systems employing earth-abundant metals and using molecular oxygen or hydrogen peroxide as the oxidant would represent a significant advancement over stoichiometric heavy metal oxidants. wipo.intgoogle.com A continuous synthesis method, where reactants are continuously fed into a reactor, could also enhance safety and efficiency. wipo.int The use of aqueous reaction media, in line with the principles of green chemistry, should also be explored. brazilianjournals.com.brbrazilianjournals.com.br
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Challenges |
|---|---|---|
| Traditional Oxidation | Established procedures | Use of stoichiometric, often toxic, oxidants; waste generation |
| Catalytic Oxidation | Higher atom economy; use of greener oxidants (O₂, H₂O₂) | Catalyst development and optimization; reaction conditions |
| Continuous Flow Synthesis | Improved safety and control; potential for scalability | Initial setup costs; optimization of flow parameters |
| Biocatalysis | High selectivity; mild reaction conditions | Enzyme stability and availability; substrate scope |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of this compound is largely dictated by the carboxylic acid group and the chloro substituent on the aromatic ring. Future research could uncover novel transformations and catalytic applications.
The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which serve as versatile building blocks in organic synthesis. wikipedia.org The chloro group, on the other hand, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed annulation of halobenzoic acids with other heterocycles presents a pathway to construct complex, fused-ring systems with potential fluorescence properties. acs.org Furthermore, the development of catalytic systems for the selective C-H activation of the methyl groups could open up new avenues for functionalization.
Advanced Material Design Based on its Derivatives
Benzoic acid derivatives are valuable components in the design of advanced materials due to their ability to form robust hydrogen-bonding networks and participate in crystal engineering. acs.org The specific substitution pattern of this compound could be exploited to create novel materials with tailored properties.
Derivatives of this acid could be explored as building blocks for metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate to metal ions, while the chloro and methyl substituents can influence the topology and porosity of the resulting framework. Such materials could have applications in gas storage, separation, and catalysis. Additionally, its derivatives could be investigated as components of liquid crystals or as functional additives in polymers to enhance properties such as thermal stability or flame retardancy. Benzoic acid derivatives have also been used to functionalize nanoparticles for specific applications. nih.gov
Deeper Computational Insight into Structure-Property Relationships
Computational chemistry offers a powerful tool to understand and predict the properties of molecules like this compound. nih.gov Density functional theory (DFT) calculations can be employed to investigate its electronic structure, vibrational frequencies, and reactivity. researchgate.netpsu.eduresearchgate.net
Future computational studies could focus on:
Predicting pKa: Accurately predicting the acidity of the carboxylic acid group is crucial for understanding its behavior in different environments.
Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the carboxylic acid and methyl groups.
Modeling Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with other molecules, which is essential for understanding its crystal packing and its behavior in solution. ucl.ac.uk
Structure-Activity Relationships: For potential biological applications, computational docking studies could predict the binding affinity of its derivatives to specific protein targets.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉ClO₂ | uni.lu |
| Molecular Weight | 184.62 g/mol | bldpharm.com |
| XlogP | 2.8 | uni.lu |
| Monoisotopic Mass | 184.02911 Da | uni.lu |
| SMILES | CC1=CC(=C(C=C1Cl)C)C(=O)O | uni.lu |
| InChI | InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | uni.lu |
| InChIKey | YYFHHBYKGNGHHU-UHFFFAOYSA-N | uni.lu |
Integration into Complex Supramolecular Systems and Nanomaterials
The ability of the carboxylic acid group to form strong and directional hydrogen bonds makes this compound an attractive candidate for the construction of complex supramolecular assemblies. acs.org
Future research could explore the formation of co-crystals with other organic molecules, leading to materials with novel physical properties, such as altered melting points or solubilities. acs.org The self-assembly of this molecule on surfaces could be investigated for the development of functional interfaces and sensors. Furthermore, its derivatives could be incorporated into larger supramolecular structures like rotaxanes and catenanes, or used to functionalize nanomaterials such as gold nanoparticles or carbon nanotubes, imparting specific recognition or catalytic properties. The study of benzoic acid derivatives as inhibitors for atomic layer deposition highlights their potential in nanoscale fabrication. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2,5-dimethylbenzoic acid, considering yield and purity?
Methodological Answer: A common approach involves Friedel-Crafts alkylation followed by chlorination. For example:
Methylation : Start with 2,5-dimethylbenzoic acid. Use acetic anhydride as a solvent and AlCl₃ as a catalyst to introduce methyl groups .
Chlorination : Treat the intermediate with Cl₂ gas under UV light or using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to minimize over-chlorination. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
Purification : Recrystallize from ethanol/water (70:30) to achieve >95% purity.
Q. How can researchers effectively purify this compound from reaction mixtures?
Methodological Answer: Use a combination of solvent extraction and recrystallization:
Acid-Base Extraction : Dissolve the crude product in 1M NaOH, separate the aqueous layer, and re-acidify with HCl to precipitate the compound .
Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to remove unreacted starting materials. For persistent impurities, employ column chromatography (silica gel, gradient elution with hexane:ethyl acetate) .
Key Consideration : Monitor melting point (expected 145–148°C) to confirm purity .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column (mobile phase: 0.1% H₃PO₄ in acetonitrile/water 50:50) to assess purity (>98% area under the curve) .
Advanced Research Questions
Q. How do substituent positions (chloro, methyl) influence the compound’s reactivity in further functionalization?
Methodological Answer: The electron-withdrawing chloro group at position 4 directs electrophilic substitution to the ortho/para positions, while the methyl groups (positions 2 and 5) sterically hinder reactions. For example:
- Nitration : Requires concentrated HNO₃/H₂SO₄ at 50°C, yielding 3-nitro derivatives due to steric and electronic effects .
- Esterification : Use thionyl chloride (SOCl₂) to convert the -COOH group to acyl chloride, followed by reaction with alcohols. Methyl groups slow reaction kinetics compared to unsubstituted benzoic acids .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping peaks by running experiments at 50°C to reduce rotational barriers .
- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous signals. For example, HSQC can link methyl protons (δ 2.3–2.6 ppm) to their carbons (δ 20–25 ppm) .
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., Gaussian 16, B3LYP/6-31G*) to validate assignments .
Q. What mechanistic insights exist for the compound’s behavior under specific reaction conditions?
Methodological Answer:
- Acid-Catalyzed Decarboxylation : The chloro group stabilizes the transition state via inductive effects, accelerating CO₂ loss. Monitor via TGA (weight loss at 200–220°C) .
- Photodegradation : UV exposure (λ = 254 nm) generates free radicals, detected via ESR spectroscopy. Methyl groups reduce degradation rates by 30% compared to non-methylated analogs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
